molecular formula C30H43ClN5O8+ B1243146 Teglarinad CAS No. 766501-75-1

Teglarinad

Cat. No. B1243146
CAS RN: 766501-75-1
M. Wt: 637.1 g/mol
InChI Key: RXXJCNMVVRGOJB-UHFFFAOYSA-O
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Description

Teglarinad chloride is a small molecule pharmaceutical . It is currently being investigated in clinical studies . It is also known as GMX1777 .


Synthesis Analysis

This compound is a proagent of GMX1778, a nicotinamide phosphoribosyl transferase inhibitor . It exhibits antitumor activity in mice, which can be attributed to the inhibition of NAMPT .


Molecular Structure Analysis

The molecular formula of this compound is C30H43Cl2N5O8 . Its molecular weight is 672.60 . The structure of this compound can be represented as COCCOCCOCCOCCOC(=O)OC[n+]1ccc(N/C(=N/C#N)NCCCCCCOc2ccc(Cl)cc2)cc1.[Cl-] .


Chemical Reactions Analysis

This compound chloride is a proagent of GMX1778 . It is rapidly converted to GMX1778 in vivo . The conversion process involves inhibition of NAMPT .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 672.60 . Its molecular formula is C30H43Cl2N5O8 . The structure of this compound can be represented as COCCOCCOCCOCCOC(=O)OC[n+]1ccc(N/C(=N/C#N)NCCCCCCOc2ccc(Cl)cc2)cc1.[Cl-] .

Scientific Research Applications

Antineoplastic Activity

Teglarinad Chloride, a prodrug of a cyanoguanidine compound, has demonstrated potential in antineoplastic activity. It undergoes rapid conversion to an active drug in vivo, which antagonizes nuclear factor-kappa B (NF-kB) transcription. This mechanism is crucial as it leads to the induction of tumor cell apoptosis, showing promise in cancer treatment research (Definitions, 2020).

Mechanism of Action

Teglarinad works by inhibiting NAMPT (Nicotinamide phosphoribosyltransferase), a key enzyme in the NAD (Nicotinamide Adenine Dinucleotide) biosynthesis pathway . This inhibition leads to the antitumor activity observed in studies .

properties

IUPAC Name

[4-[[N'-[6-(4-chlorophenoxy)hexyl]-N-cyanocarbamimidoyl]amino]pyridin-1-ium-1-yl]methyl 2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42ClN5O8/c1-38-16-17-39-18-19-40-20-21-41-22-23-43-30(37)44-25-36-13-10-27(11-14-36)35-29(34-24-32)33-12-4-2-3-5-15-42-28-8-6-26(31)7-9-28/h6-11,13-14H,2-5,12,15-23,25H2,1H3,(H,33,34)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXJCNMVVRGOJB-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOC(=O)OC[N+]1=CC=C(C=C1)NC(=NCCCCCCOC2=CC=C(C=C2)Cl)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H43ClN5O8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

766501-75-1
Record name Teglarinad
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0766501751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TEGLARINAD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUG9P5GWZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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